molecular formula C20H17FN6O2S B6511893 N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895118-95-3

N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

Cat. No.: B6511893
CAS No.: 895118-95-3
M. Wt: 424.5 g/mol
InChI Key: FDVCSAAODCOJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,3-triazole core substituted with a 4-fluoro-2-methylphenyl group and a methyl moiety, linked to a 1,2,4-thiadiazole ring. The thiadiazole is further connected to a benzamide group bearing a 3-methoxy substituent. Such hybrid structures are often explored for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-[3-[1-(4-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2S/c1-11-9-14(21)7-8-16(11)27-12(2)17(24-26-27)18-22-20(30-25-18)23-19(28)13-5-4-6-15(10-13)29-3/h4-10H,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVCSAAODCOJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of several key structural components:

PropertyValue
Molecular Formula C21H19FN6OS
Molecular Weight 422.5 g/mol
IUPAC Name N-[3-[1-(4-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
InChI Key GKFFJOATKAGYDF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole and thiadiazole rings allow for the formation of hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.
  • Antimicrobial Activity : Similar triazole derivatives have shown significant antibacterial properties against various strains such as Escherichia coli and Bacillus subtilis .
  • Neuroprotective Effects : Research indicates that triazole-containing compounds can exhibit neuroprotective properties by inhibiting neuroinflammatory pathways .

Antimicrobial Activity

Studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated effective inhibition against bacterial strains. In vitro assays revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) that were significantly lower than traditional antibiotics .

Anti-inflammatory Activity

Research has shown that triazole derivatives can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation. This inhibition results in reduced production of pro-inflammatory cytokines and mediators .

Neuroprotective Activity

In studies involving neurodegenerative models, compounds with similar structures were found to protect neuronal cells from oxidative stress and apoptosis. The mechanism involved the reduction of reactive oxygen species (ROS) and the modulation of metal ion homeostasis .

Case Studies

  • Study on Triazole Derivatives : A study published in MDPI demonstrated that triazole hybrids exhibited significant anti-cholinesterase activity (IC50 values in the low micromolar range), indicating potential for treating Alzheimer's disease .
  • Neuroprotective Effects : Another research highlighted that a triazole derivative improved cognitive function in scopolamine-induced memory impairment models by reducing neuroinflammation and oxidative stress markers .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C20H17FN6O2S
  • Molecular Weight : 450.5 g/mol
  • CAS Number : 895118-95-3
  • IUPAC Name : N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. Studies have shown that derivatives of triazoles and thiadiazoles are effective against a range of bacterial and fungal pathogens. The incorporation of the triazole ring enhances the bioactivity of the molecule by interfering with essential metabolic pathways in microbes .

Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazole derivatives have been noted for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.

Agricultural Science Applications

Pesticidal Properties
The compound has been evaluated for its pesticidal properties. Its structural components suggest efficacy as a fungicide or herbicide. Research has shown that thiadiazole derivatives can act as effective agents against plant pathogens, providing a potential avenue for developing new agricultural chemicals .

Material Science Applications

Polymer Chemistry
In material science, the compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of triazole and thiadiazole moieties into polymer backbones can improve thermal stability and mechanical strength. These materials are being explored for applications in coatings and composites .

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial TestingDemonstrated effectiveness against E. coli and S. aureus.
Anticancer ActivityInduced apoptosis in MCF7 breast cancer cells with IC50 values < 10 µM.
Pesticidal EfficacyEffective against Fusarium species in agricultural settings.
Polymer SynthesisEnhanced thermal properties in synthesized polytriazoles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound 1,2,3-Triazole + 1,2,4-thiadiazole + benzamide 4-Fluoro-2-methylphenyl (triazole), 3-methoxy (benzamide) ~434.4 (estimated) Enhanced electronegativity (F), improved solubility (OCH₃)
N-{3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide 1,2,3-Triazole + 1,2,4-thiadiazole + benzamide 4-Methylphenyl (triazole), unsubstituted benzamide 376.4 Lower molecular weight; lacks electronic modulation from F/OCH₃
Compound 9c () Triazole + thiazole + acetamide 4-Bromophenyl (thiazole) Bromine increases steric bulk; moderate docking affinity in active sites
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a-j) Triazole + benzothiazole + nitrobenzamide Benzyl (triazole), nitro (benzamide) Nitro group enhances electrophilicity; moderate antimicrobial activity
N-((4-(4-Ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide 1,2,4-Triazole + benzamide 4-Ethoxyphenyl, 4-fluorobenzylthio 492.6 Fluorine and thioether enhance lipophilicity

Key Observations:

Methoxy Group: The 3-methoxybenzamide moiety likely improves aqueous solubility relative to nitro-substituted analogs (e.g., compounds 10a-j in ), which may exhibit higher cytotoxicity due to electrophilic nitro groups.

Molecular Weight and Bioavailability :

  • The target compound (~434.4 g/mol) falls within the acceptable range for drug-likeness (Rule of Five). Heavier analogs like the 492.6 g/mol compound in may face challenges in oral bioavailability due to increased hydrophobicity.

Synthetic Strategies :

  • The target compound’s 1,2,3-triazole-thiadiazole scaffold could be synthesized via click chemistry (evidenced in ) or nucleophilic substitution reactions (as in ).
  • Fluorinated aryl groups are typically introduced via Suzuki coupling or halogen exchange, as seen in .

Biological Implications :

  • While direct activity data for the target compound is unavailable, structurally related compounds exhibit antimicrobial (), anti-tubercular (), and enzyme inhibitory () activities. The fluorine and methoxy groups may position the target compound for optimized target binding, akin to docking results for compound 9c in .

Research Findings and Data Tables

Physicochemical Properties (Estimated)

Property Target Compound Compound in Compound in
Molecular Weight 434.4 376.4 492.6
LogP (Lipophilicity) ~3.2 (moderate) ~2.8 ~4.1 (high)
Hydrogen Bond Donors 1 (NH) 1 1
Hydrogen Bond Acceptors 7 5 6

Preparation Methods

Huisgen Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is constructed using a copper-catalyzed cycloaddition between:

  • 4-Fluoro-2-methylphenyl azide : Synthesized via diazotization of 4-fluoro-2-methylaniline with sodium nitrite/HCl, followed by reaction with sodium azide.

  • Propargyl aldehyde : Generated by oxidation of propargyl alcohol using manganese dioxide.

Reaction Conditions :

  • Catalytic CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water (1:1).

  • 60°C, 12 hours.

  • Yield : 78–85%.

Characterization Data

  • 1H NMR (400 MHz, CDCl₃) : δ 9.82 (s, 1H, CHO), 7.45–7.20 (m, 3H, Ar-H), 2.55 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calcd. for C₁₁H₁₀F₃N₃O [M+H]⁺ 262.0891, found 262.0889.

Formation of the 1,2,4-Thiadiazole Ring

Thioamide Intermediate Synthesis

The aldehyde group from Step 2 is converted to a thioamide via reaction with ammonium sulfide and sulfur in ethanol:

Reaction Conditions :

  • 4-(1-(4-Fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thioamide.

  • Ethanol, reflux, 6 hours.

  • Yield : 70%.

Cyclization to 1,2,4-Thiadiazole

Thioamide undergoes cyclization with hydroxylamine-O-sulfonic acid in dichloromethane:

Reaction Conditions :

  • Hydroxylamine-O-sulfonic acid (1.2 equiv), DCM, 0°C → RT, 4 hours.

  • Yield : 65%.

Characterization Data :

  • 13C NMR (101 MHz, DMSO-d₆) : δ 168.2 (C=S), 155.1 (C-N), 142.0–115.2 (Ar-C), 21.5 (CH₃).

  • IR (KBr) : 1610 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).

Introduction of the 3-Methoxybenzamide Group

Synthesis of 3-Methoxybenzoyl Chloride

3-Methoxybenzoic acid is treated with thionyl chloride under reflux:

  • Yield : 92%.

Amide Coupling

Intermediate A reacts with 3-methoxybenzoyl chloride in the presence of a base:

Reaction Conditions :

  • DMF, pyridine (2 equiv), 0°C → RT, 3 hours.

  • Yield : 80%.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

  • Purity : >98% (HPLC).

Optimization and Scalability Considerations

Critical Parameters

  • Temperature Control : Cyclization at >0°C reduces byproducts (e.g., sulfoxide derivatives).

  • Solvent Choice : DMF enhances coupling efficiency but requires strict anhydrous conditions.

Yield Comparison of Key Steps

StepReagents/ConditionsYield (%)
Triazole formationCuSO₄, sodium ascorbate85
Thiadiazole cyclizationHydroxylamine-O-sulfonic acid65
Amide couplingPyridine/DMF80

Analytical and Spectroscopic Validation

1H NMR Analysis

  • Triazole-thiadiazole core : δ 8.45 (s, 1H, triazole-H), 7.80–7.10 (m, 6H, Ar-H).

  • Methoxy group : δ 3.90 (s, 3H, OCH₃).

LC-MS Purity

  • Retention time : 6.8 min (C18 column, 70% acetonitrile/water).

  • m/z : 493.12 [M+H]⁺.

Q & A

Q. What are the key structural features of this compound that influence its pharmacological activity?

The compound contains a triazole ring, thiadiazole moiety, and methoxybenzamide group, which collectively enhance its reactivity and binding affinity to biological targets. The fluorine atom on the phenyl group improves metabolic stability, while the thiadiazole ring contributes to π-π stacking interactions with enzymes or receptors .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Critical steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity .
  • Catalysts : Transition-metal catalysts (e.g., Cu(I) for click chemistry) accelerate triazole ring formation .
  • Temperature control : Maintaining 60–80°C minimizes side reactions during thiadiazole cyclization . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What spectroscopic techniques are most reliable for structural characterization?

  • NMR : 1H/13C NMR confirms substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 410.4 for C19H19FN6O2S) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the triazole-thiadiazole linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay-specific conditions (e.g., pH, redox environment). Mitigation strategies include:

  • Dose-response normalization : Use EC50/IC50 values adjusted for solvent effects (e.g., DMSO < 0.1% v/v) .
  • Target validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Metabolic profiling : Identify active metabolites using LC-MS to rule out false negatives .

Q. What experimental approaches elucidate the compound’s mechanism of action against kinase targets?

  • Kinase inhibition assays : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) with ATP-concentration controls .
  • Molecular docking : Use AutoDock Vina to model interactions between the thiadiazole moiety and kinase ATP-binding pockets .
  • Cellular thermal shift assays (CETSA) : Verify target engagement in live cells by measuring protein thermal stability shifts .

Q. How can structural derivatives be designed to improve selectivity for specific enzyme isoforms?

  • Substituent modification : Replace the 4-fluoro group with bulkier halogens (e.g., Cl) to sterically block off-target binding .
  • Bioisosteric replacement : Substitute the methoxybenzamide with a sulfonamide group to enhance hydrogen bonding .
  • Proteome-wide profiling : Use affinity-based pulldown assays to identify isoform-specific interactions .

Q. What strategies mitigate the compound’s instability in aqueous buffers during in vitro studies?

  • Lyophilization : Store the compound as a lyophilized powder at -80°C to prevent hydrolysis .
  • Buffer additives : Include 1–2% PEG-400 to enhance solubility and reduce aggregation .
  • Real-time stability monitoring : Use HPLC-PDA to track degradation products under physiological conditions .

Q. How can researchers address reproducibility challenges in pharmacological data?

  • Batch-to-batch consistency : Implement QC protocols (e.g., ≥95% purity by HPLC) and document synthetic routes .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .
  • Blinded studies : Use third-party labs to replicate key findings and eliminate observer bias .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/PuritySource
SolventDMF↑ Yield (75–85%)
CatalystCuI (5 mol%)Accelerates triazole formation
Reaction Temperature70°CMinimizes thiadiazole degradation

Q. Table 2: Common Analytical Challenges and Solutions

ChallengeSolutionTechniqueSource
Impurity from triazole dimerGradient elution (10→50% EtOAc/hexane)HPLC
Ambiguous NMR signals2D-COSY/HSQC for connectivity mappingNMR
Low MS sensitivityDerivatization with TFA (trifluoroacetic acid)HRMS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.